Lasonolide A

Description

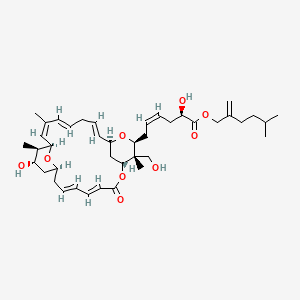

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C41H60O9 |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

(5-methyl-2-methylidenehexyl) (Z,2R)-2-hydroxy-6-[(1R,4E,6E,9S,11S,12R,13R,14Z,16E,19E,21S,23S,24S)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate |

InChI |

InChI=1S/C41H60O9/c1-28(2)21-22-30(4)26-47-40(46)34(43)18-13-14-19-37-41(6,27-42)38-25-33(49-37)17-10-7-9-15-29(3)23-36-31(5)35(44)24-32(48-36)16-11-8-12-20-39(45)50-38/h8-15,17,20,23,28,31-38,42-44H,4,7,16,18-19,21-22,24-27H2,1-3,5-6H3/b11-8+,14-13-,15-9+,17-10+,20-12+,29-23-/t31-,32+,33-,34-,35+,36-,37+,38-,41+/m1/s1 |

InChI Key |

XYYABYHBQHRGAT-ZUFIHRSYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]2C/C=C/C=C/C(=O)O[C@@H]3C[C@@H](/C=C/C/C=C/C(=C\[C@H]1O2)/C)O[C@H]([C@]3(C)CO)C/C=C\C[C@H](C(=O)OCC(=C)CCC(C)C)O)O |

Canonical SMILES |

CC1C(CC2CC=CC=CC(=O)OC3CC(C=CCC=CC(=CC1O2)C)OC(C3(C)CO)CC=CCC(C(=O)OCC(=C)CCC(C)C)O)O |

Synonyms |

lasonolide A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Methodologies Employed for Initial Structural Assignment

The initial structural assignment of Lasonolide A was primarily based on extensive spectroscopic analysis of the isolated natural product. Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in determining the connectivity of the atoms and the relative stereochemistry of the tetrahydropyran (B127337) rings within the molecule nih.govnih.gov. Both 1D and 2D NMR techniques were employed to elucidate the planar structure and establish the initial relative stereochemical assignments nih.gov. High-resolution mass spectrometry (HRMS) was also utilized to determine the molecular formula of this compound nih.gov.

Subsequent Revisions of Absolute and Relative Stereochemistry

Despite the initial efforts, the complete and correct stereochemistry of this compound proved challenging to ascertain solely from spectroscopic data of the isolated natural product. Subsequent total synthesis endeavors were instrumental in revising and unequivocally establishing the absolute and relative stereochemistry of this compound nih.govresearchgate.netresearchgate.netacs.org.

A pivotal revision occurred in 2002, when the total synthesis by Lee and co-workers clarified the previously unknown relative stereochemistry at the C28 stereocenter nih.gov. Their work also corrected the geometries of the C17–C18 and C25–C26 olefin double bonds, which had been incorrectly assigned in the initial isolation report nih.gov.

Furthermore, total synthesis was crucial in establishing the absolute stereochemistry of this compound nih.govresearchgate.netacs.org. It was determined that the levorotatory isomer, (−)-Lasonolide A, is the biologically active enantiomer, contrary to some earlier reports nih.govresearchgate.net.

The use of synthetic approaches, including radical cyclization reactions for the preparation of tetrahydropyranyl units, highlighted discrepancies between the spectroscopic data of synthesized proposed structures and the natural product, ultimately leading to the revised structure featuring the corrected double bond geometries (17E, 25Z) acs.orgacs.org.

While NMR spectroscopy provided insights into relative stereochemistry, and techniques like chiral derivatization (e.g., using MTPA esters) can assist in determining absolute configuration, total synthesis provided the definitive confirmation by allowing for the comparison of synthetic material with the natural product researchgate.netcore.ac.uk. X-ray crystallography, a powerful tool for determining relative and absolute stereochemistry, has also been used in the characterization of related natural products and synthetic intermediates in the context of macrolide synthesis, although direct X-ray analysis of this compound itself was not explicitly detailed as a primary method for its initial or revised structure determination in the provided snippets researchgate.netnih.govmdpi.comacs.orgnih.govsemanticscholar.orgacs.org.

Characterization of Co-isolated Lasonolide Analogues (B-G)

In addition to this compound, several analogues, designated Lasonolides B through G, have been isolated from the same marine sponge source, Forcepia sp. asm.orgbiorxiv.orgsemanticscholar.orgacs.orgmdpi.com. These analogues exhibit subtle structural differences, primarily in the ester derivative lateral chain at C28 nih.gov.

The structures of Lasonolides C-G were elucidated based on extensive spectroscopic data, including HRFABMS, IR, 1D NMR (¹H-NMR, ¹³C-NMR, DEPT-90, DEPT-135), and 2D NMR techniques (COSY, HMQC, and HMBC) nih.gov. These methods allowed for the determination of their planar structures and relative stereochemistry.

This compound is generally reported as the most potent among the isolated analogues asm.orgbiorxiv.orgnih.gov. The structural variations among Lasonolides A-G contribute to differences in their biological profiles nih.gov. For instance, Lasonolides C, D, E, F, and G have shown varying levels of in vitro proliferation inhibition against cancer cell lines such as A-549 human lung adenocarcinoma and PANC-1 human pancreatic carcinoma cells researchgate.netacs.org.

The biosynthesis of these analogues is proposed to involve modifications of this compound. For example, Lasonolide B might result from an alternate starter unit, while others like Lasonolide C are potentially formed by post-polyketide synthase modifications, such as oxidation at C-36 by an enzyme like cytochrome P450 LasP nih.gov. Lasonolide F is suggested to be the active form resulting from the cleavage of the ester bond in this compound by a serine hydrolase nih.gov.

The characterization of these analogues provides valuable insights into the structural features important for their biological activities and the biosynthetic pathways involved in their production.

Spectroscopic Data Examples (Illustrative based on search results, specific to this compound unless noted):

While comprehensive, comparative spectroscopic data for all analogues (B-G) were not available across the search results, the methodologies employed for their characterization are consistent with those used for this compound. The following table provides illustrative examples of the types of NMR data that would be acquired and analyzed for structural elucidation, based on the search findings for this compound and related macrolides.

Table 1: Illustrative NMR Spectroscopic Data for this compound (Example peaks and types of data)

| Spectroscopic Method | Type of Information | Example Data (Illustrative) | Source Context |

| ¹H NMR | Chemical shifts (δ), Multiplicity, Coupling constants (J) | δ 7.28-7.34 (m), δ 5.60 (vinyl H), δ 6.19 (vinyl H) | Used for connectivity and stereochemistry, distinguishing isomers nih.govmdpi.com |

| ¹³C NMR | Chemical shifts (δ) | δ 170.3, δ 169.3, δ 136.6, δ 132.5 | Used for carbon backbone and functional group identification mdpi.com |

| 2D NMR (COSY) | Proton-proton correlations | Correlations between adjacent protons | Establishes connectivity of proton networks nih.govmdpi.com |

| 2D NMR (HSQC/HMQC) | Carbon-proton single-bond correlations | Correlations between carbons and directly attached protons | Assigns proton and carbon signals nih.govmdpi.com |

| 2D NMR (HMBC) | Carbon-proton multiple-bond correlations | Correlations between carbons and protons across multiple bonds | Establishes connectivity over larger distances, including quaternary carbons nih.govmdpi.com |

| 2D NMR (NOESY/ROESY) | Spatial correlations between protons | Cross-peaks for protons close in space | Provides information on relative stereochemistry and conformation psu.edu |

Interactive Table: Lasonolide Analogues and Key Differences (Based on search results)

| Compound | Key Structural Differences from this compound | Characterization Methods Used |

| Lasonolide B | Proposed to result from an alternate starter unit nih.gov | Spectroscopic data (general, based on analogue characterization) nih.govacs.org |

| Lasonolide C | Potential oxidation at C-36 nih.gov; Difference in lateral chain at C28 nih.gov | HRFABMS, IR, ¹H-NMR, ¹³C-NMR, COSY, DEPT, HMQC, HMBC nih.gov |

| Lasonolide D | Difference in lateral chain at C28 nih.gov | HRFABMS, IR, ¹H-NMR, ¹³C-NMR, COSY, DEPT, HMQC, HMBC nih.gov |

| Lasonolide E | Difference in lateral chain at C28 nih.gov | HRFABMS, IR, ¹H-NMR, ¹³C-NMR, COSY, DEPT, HMQC, HMBC nih.gov |

| Lasonolide F | Proposed to result from ester bond cleavage of this compound nih.gov; Difference in lateral chain at C28 nih.gov | HRFABMS, IR, ¹H-NMR, ¹³C-NMR, COSY, DEPT, HMQC, HMBC nih.gov |

| Lasonolide G | Difference in lateral chain at C28 nih.gov | HRFABMS, IR, ¹H-NMR, ¹³C-NMR, COSY, DEPT, HMQC, HMBC nih.gov |

Biosynthetic Pathway Elucidation

Identification of the Symbiotic Microbial Producer: Candidatus Thermopylae lasonolidus (Phylum: Verrucomicrobia)

Genomic analysis of the Forcepia sponge metagenome has revealed that the likely producer of Lasonolide A is a Gram-negative bacterium belonging to the phylum Verrucomicrobia. nih.govnih.govasm.orgbiorxiv.org This candidate producer has been given the provisional name "Candidatus Thermopylae lasonolidus". nih.govnih.govasm.orgbiorxiv.org Phylogenetic analysis based on 16S rRNA gene sequences indicates that this bacterium represents a new genus, showing only 88.78% identity with its closest relative, Pedosphaera parvula Ellin514. nih.govnih.govasm.orgbiorxiv.org This identification was achieved through genomic binning of the sponge metagenome, sorting DNA fragments into bins representing different organisms. nih.govnih.govbiorxiv.org

Genomic Characterization of the lasonolide Biosynthetic Gene Cluster (las BGC)

The gene cluster responsible for this compound biosynthesis, termed the las BGC, has been identified and characterized. nih.govnih.govasm.orgbiorxiv.org This BGC was found within the genome of Candidatus Thermopylae lasonolidus. nih.govnih.govbiorxiv.org The las BGC exhibits a significantly different GC content and pentanucleotide frequency compared to the host genome, suggesting a potential horizontal acquisition event. nih.govnih.govasm.orgbiorxiv.org

Intriguingly, three copies of the putative las pathway were identified within the candidate producer's genome. nih.govnih.govasm.org Minor sequence variations were observed between these three repeats, including insertions, single-nucleotide polymorphisms, and the absence of a stand-alone acyl carrier protein in one repeat. nih.govnih.govasm.org The complete las BGC is reported to consist of 6 trans-AT PKS proteins (lasHJLMNO), 10 accessory genes (lasCDEFIKPQRS), and 5 genes with no or unknown roles in this compound synthesis (lasABGTU). nih.gov

Mechanistic Insights into the Polyketide Synthase (PKS) Pathway (e.g., trans-AT PKS architecture)

The structural features of this compound, including its tetrahydropyran (B127337) rings and β-methylations, are characteristic of compounds produced by trans-acyltransferase (AT) polyketide synthase (PKS) pathways. nih.govnih.govasm.orgbiorxiv.org The las BGC has been identified as a trans-AT PKS system. nih.govnih.govasm.orgbiorxiv.org

Unlike cis-AT PKS systems where the AT domain is part of the main PKS protein, trans-AT PKS systems utilize stand-alone AT domains to load extender units onto acyl carrier protein (ACP) domains. nih.govdntb.gov.uaresearchgate.net The proposed biosynthetic scheme suggests a colinear pathway directed by the las BGC. nih.gov Key enzymes and domains within the las BGC include ketosynthase (KS) domains, which are involved in carbon chain elongation, and acyl carrier protein (ACP) domains, which carry the growing polyketide chain. nih.govresearchgate.net Acyl hydrolase (AH) domains, often found in trans-AT PKS systems, are also present and are thought to play a proofreading role by cleaving aberrant acyl units from ACP domains. nih.govdntb.gov.uaresearchgate.net LasE is identified as an AH domain and LasF as an AT domain based on active-site residues and phylogeny. nih.govresearchgate.net Accessory proteins like LasCDRS are involved in modifications such as β-branch formation. nih.gov

Proposed Biosynthetic Origins of this compound Analogues

Several analogues of this compound (Lasonolides B to G) have been isolated from the same sponge source. asm.orgresearchgate.net Proposed biosynthetic routes suggest how these analogues might arise from the las BGC. Lasonolide B is proposed to result from an alternate starter unit. asm.org Most analogues, except for Lasonolide D, are thought to be modified post-PKS. asm.org For instance, the cytochrome P450 enzyme LasP is predicted to oxidize this compound at C-36, leading to Lasonolide C. asm.org Lasonolide G might be formed by the esterification of Lasonolide C with a long-chain fatty acid. asm.org Lasonolide E is suggested to be biosynthesized via a trans-esterification reaction with ethanol. asm.org Lasonolide D's biosynthesis is proposed to be similar to this compound but starting with acetate (B1210297) as the starter unit, with LasH and LasI being inactive. asm.org Lasonolide F is understood to be the active form of this compound, produced by the cleavage of the side-chain ester by a serine hydrolase. asm.orgthieme-connect.com

Strategies for Biosynthetic Engineering and Heterologous Expression

The limited supply of this compound from its natural source and the complexity of its total synthesis have driven efforts towards alternative production methods, particularly biosynthetic engineering and heterologous expression. nih.govnih.govnih.govasm.orgbiorxiv.orgrsc.org Identifying the bacterial producer and elucidating the las BGC are crucial first steps in these strategies. nih.govnih.govbiorxiv.org

The entire las BGC has been captured on overlapping fosmids and reassembled, setting the stage for heterologous expression in a cultivated bacterial strain. nih.govbiorxiv.orgasm.org This involves cloning the large BGC into a suitable host organism that can express the genes and produce this compound. rsc.orgconfex.com Challenges in this process include the large size of the BGC and the potential need for specific cellular environments or cofactors provided by the native host. asm.orgconfex.com The discovery of three copies of the las BGC in the producer genome, with minor variations, suggests that gene duplication might be a natural strategy employed by the symbiont to potentially increase the production titer of this compound. nih.govasm.org This insight could inform future engineering efforts aimed at enhancing yield. asm.org

Data related to the las BGC gene content is summarized in the table below:

| Gene Class | Genes Included | Proposed Role in LSA Synthesis |

| trans-AT PKS | lasHJLMNO | Polyketide chain elongation |

| Accessory Genes | lasCDEFIKPQRS | Modifications (e.g., β-branch) |

| Unknown/No Role | lasABGTU | Role not yet determined |

Chemical Synthesis Strategies for Lasonolide a and Derivatives

Overview of Total Synthesis Approaches and Evolution of Methodologies

Several total syntheses of Lasonolide A have been reported, each employing different strategies to assemble the complex molecular architecture nih.gov. Early synthetic efforts helped to confirm and correct the initially proposed structure of this compound, particularly regarding the stereochemistry at C28 and the geometry of the C17–C18 and C25–C26 olefin bonds nih.gov. The evolution of synthetic methodologies has focused on increasing the efficiency, step economy, and stereocontrol of the synthesis nih.gov.

Key Synthetic Methodologies and Catalytic Reactions

The total synthesis of this compound relies on a repertoire of sophisticated synthetic methodologies and catalytic reactions to construct its complex features with high efficiency and stereocontrol.

Macrocyclization Protocols (e.g., Yamaguchi macrolactonization)

The formation of the 20-membered macrolactone ring is a critical step in the total synthesis of this compound. Various macrolactonization protocols have been employed. The Yamaguchi macrolactonization, which involves the activation of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride followed by cyclization in the presence of 4-dimethylaminopyridine (B28879) (DMAP), has been successfully applied to construct the macrocycle nih.govescholarship.orgnih.gov. This method is known for its effectiveness in forming large-ring lactones escholarship.org. Other approaches to macrocyclization have also been investigated, including intramolecular Horner-Emmons reactions chemistry-chemists.com.

Stereoselective Construction of Tetrahydropyran (B127337) (THP) Ring Systems

This compound contains two highly substituted tetrahydropyran rings, and their stereoselective construction is a key challenge nih.gov. Various strategies have been developed for the stereocontrolled synthesis of these cyclic ether systems. Catalytic asymmetric hetero Diels-Alder reactions have been employed as key steps in the stereoselective synthesis of both THP subunits nih.govnih.gov. Other methods include diastereoselective alkylation and reduction steps to install specific stereocenters nih.gov. Intramolecular 1,3-dipolar cycloaddition has also been utilized in earlier routes to construct the upper tetrahydropyran ring nih.gov. Approaches involving reductive alkylation of dihydropyran rings have also been explored for the synthesis of substituted THP rings whiterose.ac.uk.

Controlled Formation of Skipped Diene Moieties

The skipped 1,4-diene moiety is another characteristic feature of this compound, and its controlled formation with defined olefin geometries is crucial nih.gov. The synthesis of skipped dienes can be challenging compared to conjugated dienes due to the intervening sp³-hybridized carbon researchgate.net. Strategies for constructing this motif in this compound synthesis have included ruthenium-catalyzed alkene-alkyne coupling reactions, which can be tuned to favor the formation of the linear 1,4-diene product over branched isomers nih.govnih.govresearchgate.net. Other methods for synthesizing skipped dienes, such as stereodivergent hydroboration of allenes and cross-coupling reactions, have been explored in related contexts and highlight the ongoing development in this area researchgate.net.

Metal-Catalyzed Coupling Reactions (e.g., Ru-catalyzed alkene-alkyne coupling)

Metal-catalyzed coupling reactions play a vital role in assembling the complex fragments of this compound. Ruthenium-catalyzed alkene-alkyne coupling has been a hallmark transformation in several total syntheses, enabling the joining of two major fragments while simultaneously forming the skipped diene nih.govnih.govamanote.comresearchgate.net. This reaction is particularly noteworthy for the efforts made to control the regioselectivity to favor the linear product nih.govacs.orgnih.gov. Other metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have also been significant in the synthesis of complex natural products containing diene systems researchgate.net.

Enantioselective Syntheses and Validation of the Biologically Active Enantiomer

The correct structural elucidation of this compound, including its relative and absolute stereochemistry, was a critical step that followed initial isolation studies. Lee and coworkers disclosed the correct fully elucidated structure in their total synthesis in 2002. This work established the unknown relative stereochemistry at the C28 stereocenter and corrected the previously misassigned C17–C18 and C25–C26 olefin geometries. nih.gov Importantly, this synthesis also determined the absolute stereochemistry of the natural product, revealing that the levorotatory or (−)-lasonolide A is the biologically active enantiomer, contrary to earlier reports from the isolation study. nih.govresearchgate.netnih.gov

Several enantioselective total syntheses of (−)-lasonolide A have been reported, each employing distinct strategies to assemble the complex molecular architecture with high stereocontrol. These syntheses often involve the construction of the two tetrahydropyran rings and the macrocyclic lactone.

One approach to the enantioselective synthesis of the upper tetrahydropyran ring involved an intramolecular 1,3-dipolar cycloaddition reaction. This strategy successfully constructed the tetrahydropyran ring and established the quaternary stereocenter present in the molecule. The lower tetrahydropyran ring was assembled using a catalytic asymmetric hetero-Diels–Alder reaction as a key step, which simultaneously installed three stereocenters enantioselectively. acs.org

Another convergent enantioselective total synthesis described in 2014 achieved the synthesis of (−)-lasonolide A in 16 longest linear and 34 total steps. nih.govnih.gov This route significantly reduced the step count compared to previous syntheses. A key feature of this strategy was the use of alkyne-bearing substrates as core building blocks and the coupling of two complex fragments via a ruthenium-catalyzed alkene-alkyne coupling and macrolactonization. nih.govnih.gov The synthesis of fragments in this approach featured atom-economical transformations, including the use of an engineered enzyme for a dynamic kinetic reduction of a β-ketoester to establish the absolute stereochemistry of the southern tetrahydropyran ring with high enantioselectivity. nih.gov

An enantioconvergent synthesis of (−)-lasonolide A has also been developed, utilizing stereoselective hydroboration, allylation, and oxidation. zendy.io This route employed borane (B79455) as a traceless protecting group and an unprecedented bissulfone reagent for Julia olefination to assemble the molecule. zendy.io

The validation of (−)-lasonolide A as the biologically active enantiomer was confirmed through biological studies utilizing synthetic material. nih.govresearchgate.netnih.gov These studies demonstrated that synthetic (−)-lasonolide A exhibited potent cytotoxic activity against various cancer cell lines, consistent with the activity observed for the natural product. nih.gov

Development and Synthesis of this compound Analogues

The limited availability of this compound from its natural source and the complexity of its synthesis have driven efforts towards the development and synthesis of analogues to explore structure-activity relationships (SAR) and potentially identify compounds with improved properties. nih.govasm.org

Early studies on natural lasonolide analogues (lasonolides B-G), which differ in their side-chain substituents, indicated that subtle structural differences could lead to dramatic effects on biological profiles, although a comprehensive understanding of the SAR remained unclear. nih.gov This highlighted the importance of developing synthetic strategies that allowed for the installation of diverse structural elements. nih.gov

Synthetic strategies designed for the total synthesis of this compound have often been developed with the potential for analogue synthesis in mind. For instance, a late-stage Wittig olefination in one synthetic route was incorporated to install the required Z-olefin geometry and enable a flexible strategy for analogue synthesis. nih.gov The convergent nature of some syntheses, uniting complex fragments, also offers opportunities for modifying these fragments to generate analogues. nih.govnih.govnih.gov

The biosynthesis of this compound, which is believed to occur via a trans-acyltransferase (AT) polyketide synthase (PKS) pathway in a bacterium, also presents potential avenues for analogue generation through biosynthetic engineering. asm.org Proposed biosynthetic pathways for natural lasonolide analogues suggest modifications occurring post-PKS assembly, such as alternate starter units or enzymatic transformations like oxidation and trans-esterification. asm.org Understanding the biosynthetic machinery can potentially facilitate the synthesis of analogues through heterologous expression and manipulation of the biosynthetic genes. asm.org

The development and synthesis of this compound analogues continue to be important for understanding the structural requirements for its biological activity and for the potential discovery of new therapeutic agents.

Molecular and Cellular Mechanisms of Action

Cytotoxic and Antiproliferative Activities in Diverse Cellular Models

Lasonolide A has demonstrated potent cytotoxic activity across a broad range of cancer cell lines in the National Cancer Institute (NCI) 60 cell screen. nih.govnih.gov Its cytotoxicity is dependent on the duration of drug exposure. mdpi.comresearchgate.net LSA exhibits high and selective cytotoxicity against mesenchymal cancer cells, including leukemia, melanomas, and glioblastomas. nih.govnih.gov Studies have shown LSA to be potent towards cell lines such as human colorectal carcinoma HCT-116, ovarian carcinoma OVCAR-8, and Burkitt's lymphoma CA46. mdpi.commdpi.comnih.gov It has also shown activity against PANC-1 pancreatic cancer cells, A-549 human lung carcinoma cells, and P388 murine leukemia cells. researchgate.net

Induction of Premature Chromosome Condensation (PCC)

A major cellular effect of this compound is the rapid induction of premature chromosome condensation (PCC). mdpi.comnih.gov PCC is defined as the condensation of chromosomes outside of mitosis before the completion of DNA replication. mdpi.comresearchgate.net LSA induces PCC at nanomolar concentrations. mdpi.comnih.govaacrjournals.org

Characterization of PCC Reversibility and Cell Cycle Independence

LSA-induced PCC is rapid, occurring within minutes to an hour of exposure, and is reversible upon removal of the drug. mdpi.comnih.gov This reversibility suggests a selective targeting of cellular components by LSA. mdpi.comresearchgate.net Importantly, LSA-induced PCC is observed independently of the cell cycle phases and is effective even in quiescent G0 cells. mdpi.comnih.govnih.gov This is in contrast to some other PCC-inducing agents like okadaic acid, which may require the activation of MPF (maturation promoting factor). mdpi.comnih.gov LSA induces PCC independently of Cdk1 signaling and is associated with cyclin B downregulation. nih.govnih.gov

Associated Cellular Morphological Changes (e.g., Cell Detachment, Membrane Blebbing, Actin Reorganization)

LSA-induced PCC is associated with several striking cellular morphological changes. These include cell detachment, plasma membrane smoothening, and actin reorganization. nih.govnih.govaacrjournals.org LSA causes cell blebbing and contraction. researchgate.netnih.gov LSA also inhibits cell adhesion at nanomolar concentrations and reorganizes the cytoskeleton system. aacrjournals.org The attachment of cells to extracellular matrices like collagen I and fibronectin is blocked by LSA. aacrjournals.org The rapid and reversible nature of LSA's effects on protein phosphorylation are suggested to indicate a direct impact on the activity of unidentified cellular kinase/phosphatases, which are likely key regulators of chromatin and cytoskeleton organization. mdpi.com

Elucidation of Molecular Targets and Signaling Pathway Modulation

While the cellular target(s) of LSA were initially unclear, research has begun to identify key mediators of its effects. mdpi.comnih.gov LSA triggers protein hyperphosphorylation in cells and has been implicated in the activation of multiple kinases. researchgate.net

Identification of RAF1 (c-RAF) as a Mediator of PCC

A kinome shRNA screen identified RAF1 (c-RAF) as a mediator of LSA-induced PCC. mdpi.commdpi.comnih.govresearchgate.net shRNAs against RAF1 conferred resistance to LSA-induced PCC. mdpi.commdpi.comnih.govresearchgate.net LSA induces rapid phosphorylation of RAF1 on Serine 338, a marker for activated RAF1, within minutes in various cancer cell lines, including HCT-116, OVCAR-8, and CA46 cells. mdpi.commdpi.comnih.govresearchgate.net Depletion of RAF1 by siRNAs attenuated LSA-induced PCC in HCT-116 and OVCAR-8 cells. mdpi.commdpi.comnih.govresearchgate.net Mouse embryonic fibroblasts (MEFs) with homozygous deletion in Raf1 were resistant to LSA-induced PCC, while deletion in the related kinase Braf did not prevent it. mdpi.commdpi.comresearchgate.net Complementation of Raf1−/− MEFs with wild-type human RAF1, but not a kinase-dead mutant, restored LSA-induced PCC, indicating that RAF1 kinase activity is essential for LSA-induced PCC. mdpi.commdpi.comnih.govresearchgate.net The RAF inhibitor sorafenib (B1663141) suppressed LSA-induced PCC, but the MEK inhibitor AZD6244 did not, suggesting a previously unknown, MAPK-independent role of RAF1 in LSA-induced chromatin condensation. mdpi.commdpi.comnih.govresearchgate.net

Modulation of Protein Kinase C (PKC) Activity

This compound has been shown to activate protein kinase C (PKC). mdpi.comresearchgate.netnih.govmdpi.com LSA was initially identified in an assay for protein kinase C inhibitors. researchgate.netresearchgate.net The activation of PKC by LSA may contribute to its effects on the cytoplasm and membranes. nih.gov PKC is a class of serine/threonine kinases that plays a vital role in signal transduction and controls numerous cellular functions, including cell shape, migration, cell-cell contact, adhesion, and secretion. mdpi.comnih.gov

Activation of Mitogen-Activated Protein Kinases (MAPKs: ERK1/2, p38)

This compound has been shown to rapidly activate mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38, in various cell lines, including pancreatic cancer cells. researchgate.netnih.govtandfonline.comnih.govnih.govmdpi.com This activation is characterized by increased phosphorylation of these kinases. nih.govnih.gov Studies in Panc-1 pancreatic carcinoma cells revealed that LSA exposure led to rapid phosphorylation of ERK1/2 (at Thr202/Tyr204) and p38 (at Thr180/Tyr182). nih.gov The maximal phosphorylation levels were reached within 10 minutes and sustained for at least 30 minutes. nih.gov While LSA also activates protein kinase C (PKC), the activation of ERK1/2 and p38 appears to be independent of PKC, as pretreatment with a PKC inhibitor did not reduce LSA-induced phosphorylation of these MAPKs. nih.govnih.gov The activation of these MAPK pathways is suggested to contribute to the cytoplasmic and membrane-associated effects observed with LSA treatment. nih.govtandfonline.com Furthermore, LSA has been shown to activate RAF1 upstream of the MEK/ERK pathway. mdpi.com

Involvement of Topoisomerase II and Aurora A in Chromosome Dynamics

A significant effect of this compound is the induction of premature chromosome condensation (PCC). researchgate.netnih.govasm.orgbiorxiv.orgmdpi.comnih.gov This process is coupled with the hyperphosphorylation and activation of Topoisomerase II (Top2) and Aurora A. researchgate.netnih.govtandfonline.commdpi.comnih.govmerckmillipore.com Topoisomerase II is crucial for the decatenation of daughter DNA molecules and the condensation and segregation of mitotic chromosomes. nih.govtandfonline.com Aurora A is a kinase that plays a key role in mitotic entry and chromosome alignment. Inhibition of either Topoisomerase II or Aurora A has been shown to partially block LSA-induced PCC, indicating their functional involvement in this process. researchgate.netnih.govtandfonline.commerckmillipore.com This suggests that LSA activates components of the normal mitotic condensation pathways. nih.govtandfonline.com

Role of Lipid Droplet-Associated Hydrolase (LDAH) in Prodrug Activation

Recent studies have revealed that this compound acts as a prodrug that requires metabolic activation to exert its cytotoxic effects. nih.govthieme-connect.comtum.de This activation is mediated by Lipid Droplet-Associated Hydrolase (LDAH), a serine hydrolase. nih.govthieme-connect.comtum.demaayanlab.cloudresearchgate.netstanford.edu Genetic screens identified LDAH as being critical for LSA cytotoxicity. nih.govthieme-connect.comtum.deresearchgate.netstanford.edu Mechanistic investigations demonstrated that LSA accumulates in lipid droplets and the endoplasmic reticulum, where membrane-bound LDAH cleaves the side-chain ester of LSA, converting it into a toxic metabolite, Lasonolide F (LasF). nih.govthieme-connect.comtum.deresearchgate.net The selective partitioning of LSA into lipid droplets and its subsequent cleavage by LDAH highlights a unique mechanism of drug activation that influences its toxicity. nih.govresearchgate.netresearchgate.net

Epigenetic Consequences of this compound Activity

This compound-induced premature chromosome condensation is associated with significant epigenetic modifications, particularly concerning histone phosphorylation and acetylation. researchgate.netnih.govtandfonline.comnih.govmerckmillipore.comresearchgate.nettandfonline.com

Epigenetic Consequences of this compound Activity

Mechanisms of Histone Hyperphosphorylation and Deacetylation

LSA treatment leads to rapid and extensive histone hyperphosphorylation. nih.govtandfonline.com Specifically, hyperphosphorylation of histone H3 at serine 10, serine 28, and threonine 3 has been observed in response to LSA. nih.govtandfonline.commerckmillipore.com Histones H1 and H2B (at Ser14) are also hyperphosphorylated in LSA-treated cells. nih.gov This hyperphosphorylation is rapid and largely reversible upon removal of the drug. nih.gov Aurora kinase B is a key kinase responsible for histone H3 phosphorylation at serines 10 and 28 during chromosome condensation, suggesting its involvement in LSA-induced histone hyperphosphorylation. nih.govtandfonline.com Parallel to histone hyperphosphorylation, LSA also induces histone deacetylation. researchgate.netnih.govtandfonline.comnih.govmerckmillipore.comresearchgate.nettandfonline.com Treatment with SAHA, a histone deacetylase (HDAC) inhibitor, reduced LSA-induced PCC, implicating histone deacetylation as a contributing mechanism to chromosome condensation induced by LSA. researchgate.netnih.govtandfonline.comnih.govmerckmillipore.comtandfonline.com

Comparative Analysis of this compound's Mechanistic Profile with Other Cytotoxic Natural Products

This compound exhibits a mechanistic profile that distinguishes it from many other cytotoxic natural products. While many natural product anticancer agents target specific cellular processes like microtubule dynamics (e.g., paclitaxel, vincristine) or DNA synthesis and integrity (e.g., camptothecin, doxorubicin), LSA's primary early effect is the rapid induction of premature chromosome condensation (PCC) independently of Cdk1 signaling. nih.govtandfonline.commdpi.comnih.govtandfonline.comaacrjournals.org This contrasts with classical PCC inducers like okadaic acid, which often require MPF activation. nih.govtandfonline.commdpi.com The involvement of Topoisomerase II and Aurora A activation in LSA-induced PCC also highlights a distinct mode of action compared to agents that directly inhibit these enzymes. nih.govtandfonline.commdpi.com Furthermore, the requirement for metabolic activation by the lipid droplet-associated hydrolase LDAH represents a unique aspect of LSA's mechanism, influencing its cellular uptake and toxicity through selective partitioning into lipid droplets. nih.govthieme-connect.comtum.deresearchgate.netstanford.eduresearchgate.net This prodrug activation mechanism by a hydrolase localized to lipid droplets is not a common feature among well-known cytotoxic natural products. nih.govresearchgate.netresearchgate.net

Table 1: Key Molecular and Cellular Effects of this compound

| Mechanism | Affected Pathway/Protein(s) | Observed Effect |

| Activation of Mitogen-Activated Protein Kinases (MAPKs) | ERK1/2, p38, RAF1 | Rapid phosphorylation and activation |

| Chromosome Dynamics | Topoisomerase II, Aurora A | Hyperphosphorylation and activation, Premature Chromosome Condensation (PCC) |

| Prodrug Activation | Lipid Droplet-Associated Hydrolase (LDAH) | Cleavage of LSA to toxic metabolite Lasonolide F (LasF) |

| Epigenetic Modifications | Histone H1, H3 | Hyperphosphorylation and Deacetylation |

Table 2: Comparison of this compound Mechanism with Other Cytotoxic Natural Products

| Feature | This compound | Examples of Other Cytotoxic Natural Products (e.g., Paclitaxel, Doxorubicin) |

| Primary Early Effect | Premature Chromosome Condensation (PCC) | Microtubule stabilization/destabilization, DNA intercalation/strand breaks |

| Key Enzymes Involved in PCC | Topoisomerase II, Aurora A | N/A (for PCC induction) |

| Requirement for Activation | Yes, by LDAH (prodrug activation) | Varies (some require metabolic activation, but not typically by a lipid droplet-associated hydrolase) |

| Independence from Cdk1 for PCC | Yes | Often dependent on cell cycle phase/regulatory kinases |

Structure Activity Relationship Sar Studies and Rational Analogue Design

Identification of Essential Pharmacophoric Elements

The pharmacophore of a molecule refers to the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response google.comacs.org. While the precise cellular target of Lasonolide A has been the subject of ongoing research, studies on its mechanism of action and the activity of its analogues provide insights into the essential pharmacophoric elements.

This compound exhibits potent cytotoxic activity and a unique mechanism involving the induction of premature chromosome condensation (PCC), loss of cell adhesion, and activation of signaling pathways such as PKC and MAPK (ERK1/2 and p38) nih.govresearchgate.netmdpi.comnih.gov. Recent research indicates that this compound acts as a prodrug, being cleaved by the serine hydrolase Lipid Droplet Associated Hydrolase (LDAH) to yield Lasonolide F (LasF), which is the true cytotoxic principle thieme-connect.com. This finding highlights the importance of the ester linkage and the side chain that is cleaved to produce the active form thieme-connect.com.

The complex polyketide structure, including the two tetrahydropyran (B127337) rings and the skipped 1,4-diene, is believed to be critical for the molecule's interaction with its biological targets and its unique cellular effects unc.edunih.gov. The stereochemistry of the multiple chiral centers within these rings and the macrolide backbone is also likely to play a significant role in defining the active conformation and binding interactions unc.eduscispace.comresearchgate.net.

Impact of Structural Modifications on Biological Potency and Selectivity

Modifications to the structure of this compound can significantly impact its biological potency and selectivity. Studies involving the synthesis and evaluation of this compound analogues have begun to shed light on the importance of different structural features.

For instance, the isomeric Lasonolide analogue A43 was reported to be significantly less active than this compound across a broad range of cancer cell lines, although it did show comparable nanomolar activity against the HCT116 cell line nih.gov. This suggests that even subtle changes in the macrocyclic structure or the position/configuration of double bonds can drastically alter the biological profile.

The discovery that this compound is a prodrug activated by LDAH to Lasonolide F implies that modifications affecting the ester bond or the side chain could influence the activation process and, consequently, the observed cytotoxicity thieme-connect.com. Analogues designed to bypass this activation or with altered cleavage rates might exhibit different potency or cellular targeting.

While specific detailed data tables on the impact of various structural modifications on this compound's potency and selectivity are not extensively detailed in the provided search results, the general principle in marine macrolide research, including this compound, is that even minor structural changes, such as alterations in stereochemistry, oxidation state, or the presence/absence of specific functional groups, can lead to significant differences in biological activity and target interactions mediresonline.orgnih.gov. The challenging synthesis of this compound and its analogues underscores the difficulty in systematically exploring the impact of every possible structural modification scispace.comnih.govresearchgate.net.

Design Principles for Novel this compound Analogues with Modified Activities

The design of novel this compound analogues is guided by the insights gained from SAR studies and the understanding of its mechanism of action. The goal is often to create compounds with improved potency, altered selectivity towards specific cell types or targets, enhanced stability, or more favorable pharmacokinetic properties.

Based on the prodrug activation mechanism, one design principle involves modifying the side chain or the ester linkage to control the rate or location of activation by LDAH thieme-connect.com. This could potentially lead to analogues with improved targeting or reduced off-target effects.

Another approach focuses on simplifying the complex structure of this compound while retaining the essential pharmacophoric elements responsible for activity nih.gov. This can involve synthesizing truncated analogues or those with simplified ring systems or side chains. The aim is to create compounds that are easier to synthesize, potentially more stable, and still retain desired biological activity.

The synthesis of analogues with modifications to the tetrahydropyran rings or the skipped diene portion of the macrolide is also a key strategy to probe their contribution to binding and activity unc.edunih.gov. Stereochemical variations are particularly important, given the numerous chiral centers in this compound unc.eduscispace.comresearchgate.net.

Rational design also considers the potential interactions of the molecule with its proposed targets, such as RAF1 kinase, which has been implicated in this compound-induced PCC mdpi.com. Analogues could be designed to optimize binding to this or other identified cellular components.

The development of efficient synthetic routes is paramount for generating a diverse library of analogues for SAR studies scispace.comnih.govresearchgate.net. Advances in synthetic methodologies, including stereoselective reactions and macrocyclization strategies, are crucial for accessing these complex molecules and their derivatives unc.eduscispace.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org.

Preclinical Efficacy Investigations in Disease Models

In Vitro Efficacy Across Diverse Cancer Cell Line Panels (e.g., NCI-60 screen)

Lasonolide A has been evaluated in the National Cancer Institute (NCI) 60-cell line screen, where it demonstrated potent cytotoxicity across a wide range of cell lines. researchgate.netnih.govnih.govasm.orgbiorxiv.org This screening revealed a unique profile of cytotoxic activity, suggesting a distinct mechanism of action compared to many other anticancer agents. nih.govnih.govasm.org

Initial cytotoxicity assays indicated potent activity towards cells of pancreatic origin. nih.gov Studies using human Panc-1 and MCF-7 cell lines confirmed the cytotoxicity of this compound. nih.gov The NCI-ADR cell line, which overexpresses the P-glycoprotein efflux pump, showed similar sensitivity to this compound as Panc-1 and MCF-7 cells, suggesting that this compound is not a substrate for P-gp efflux. nih.gov

This compound has shown high and selective cytotoxicity against mesenchymal cancer cells, including leukemia, melanomas, and glioblastomas. researchgate.nettandfonline.com In general, suspension cell lines, such as leukemia and lymphoma cell lines, were found to be more sensitive than attached epithelial cancer cell lines. tandfonline.com

Specific examples of cell lines against which this compound has shown activity at nanomolar concentrations include:

PANC-1 cells (pancreatic carcinoma) with an IC50 of 68 ± 10 nM. researchgate.net

A-549 human lung carcinoma cells with an IC50 of 19 ng/mL. researchgate.net

P388 murine leukemia cell line with an IC50 of 2 ng/mL. researchgate.net

DU145, HCT116, and MCF7 cell lines, with IC50 values consistent with previous NCI-60 screen reports. nih.gov

A2058, Adr-Res, BXPC3, H460, SK-BR-3, and KPL-4 cell lines at nM concentrations. nih.gov

Human colorectal carcinoma HCT-116, ovarian carcinoma OVCAR-8, and Burkitt's lymphoma CA46 cell lines. researchgate.netnih.gov

Interactive table 1: In Vitro Cytotoxicity of this compound in Select Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | IC50 (ng/mL) | Source |

| PANC-1 | Pancreatic Carcinoma | 68 ± 10 | - | researchgate.net |

| A-549 | Human Lung Carcinoma | - | 19 | researchgate.net |

| P388 | Murine Leukemia | - | 2 | researchgate.net |

| DU145 | Prostate Carcinoma | Consistent with NCI-60 | - | nih.gov |

| HCT116 | Colorectal Carcinoma | Consistent with NCI-60 | - | nih.gov |

| MCF7 | Breast Carcinoma | Consistent with NCI-60 | - | nih.gov |

| A2058 | Melanoma | nM range | - | nih.gov |

| Adr-Res | Adriamycin-resistant | nM range | - | nih.gov |

| BXPC3 | Pancreatic Carcinoma | nM range | - | nih.gov |

| H460 | Non-Small Cell Lung Cancer | nM range | - | nih.gov |

| SK-BR-3 | Breast Adenocarcinoma | nM range | - | nih.gov |

| KPL-4 | Breast Carcinoma | nM range | - | nih.gov |

| OVCAR-8 | Ovarian Carcinoma | nM range | - | researchgate.netnih.gov |

| CA46 | Burkitt's Lymphoma | nM range | - | researchgate.netnih.gov |

Note: "Consistent with NCI-60" indicates values were reported as being in agreement with previous NCI-60 screen results without specific numerical values provided in the source. Note: "nM range" indicates activity was reported at nanomolar concentrations without specific IC50 values provided in the source.

This compound induces rapid and reversible premature chromosome condensation (PCC) at nanomolar concentrations. researchgate.nettandfonline.comaacrjournals.orgtandfonline.com This effect is associated with cell detachment, plasma membrane smoothening, and actin reorganization. researchgate.nettandfonline.com PCC is induced at all phases of the cell cycle in proliferative cells and in circulating human lymphocytes in G0. researchgate.nettandfonline.com This induction is independent of Cdk1 signaling. tandfonline.comtandfonline.com LSA-induced PCC is coupled with histone H3 and H1 hyperphosphorylation and deacetylation. tandfonline.com Inhibition of histone deacetylases with SAHA reduced LSA-induced PCC, suggesting histone deacetylation is an effector mechanism. tandfonline.com Additionally, PCC is coupled with hyperphosphorylation and activation of topoisomerase II (Top2) and Aurora A. tandfonline.com Inhibition of Top2 or Aurora A partially blocked LSA-induced PCC. tandfonline.com

This compound also affects cell adhesion. researchgate.nettandfonline.comaacrjournals.org It inhibited the adhesion of MDA-MB-231 cells at nanomolar concentrations and reorganized the cytoskeleton. aacrjournals.org The attachment of MDA-MB-231 cells to extracellular matrices like collagen I and fibronectin was blocked by this compound, consequently inhibiting cell migration. aacrjournals.org

Studies investigating the mechanism of action have identified RAF1 (C-RAF) as a mediator of LSA-induced PCC. researchgate.netnih.govmdpi.com shRNAs against RAF1 conferred resistance to LSA-induced PCC. researchgate.netmdpi.com LSA induces RAF1 phosphorylation on Serine 338 within minutes in HCT-116, OVCAR-8, and CA46 cell lines. researchgate.net RAF1 depletion by siRNAs attenuated LSA-induced PCC in HCT-116 and OVCAR-8 cells. researchgate.net Mouse embryonic fibroblasts (MEFs) with homozygous deletion in Raf1 were resistant to LSA-induced PCC, while deletion in Braf did not confer resistance. researchgate.netnih.gov Complementation of Raf1−/− MEFs with wild-type human RAF1, but not a kinase-dead RAF1 mutant, restored LSA-induced PCC, indicating that RAF1 kinase activity is necessary for LSA-induced PCC. researchgate.net Pharmacological inhibition of RAF1 with sorafenib (B1663141) inhibited LSA-induced PCC, while the MEK inhibitor AZD6244 did not, suggesting that RAF1-mediated PCC induced by LSA is independent of the classical MAPK pathway. researchgate.netnih.govmdpi.com

This compound has also been shown to activate protein kinase C (PKC), mitogen-activated protein kinases (MAPK) Erk1/2 and p38, and Akt in pancreatic cancer cells. researchgate.netnih.govnih.gov While initially identified in an assay for PKC inhibitors, this compound was found to be a strong activator of PKC in Panc-1 cells. nih.govnih.gov Activation of ERK 1/2, p38, and Akt occurred rapidly in response to this compound. nih.govnih.gov These findings suggest that this compound activates multiple signal transduction pathways. nih.govnih.gov

Efficacy Studies in Established Preclinical Disease Models

While extensive in vitro data exists, detailed information on efficacy studies of this compound in established preclinical in vivo disease models is less widely reported in the provided search results. Preclinical studies often require significant amounts of material, which has been a challenge for this compound due to its limited natural abundance and complex synthesis. nih.govnih.govumh.esmdpi.com

Some sources mention the potential for in vivo studies and the need for sufficient material for preclinical evaluation. umh.esmdpi.com The potent in vitro activity and unique mechanism of action identified in cell line studies provide a strong rationale for pursuing in vivo investigations. researchgate.netnih.govasm.org However, specific data detailing tumor reduction, survival rates, or other efficacy endpoints in animal models were not prominently featured in the provided search results.

Evaluation of Efficacy in Monotherapy and Combination Regimens (Preclinical Focus)

Research into this compound has primarily focused on understanding its mechanism of action and potent cytotoxic effects as a monotherapy in in vitro settings. researchgate.netnih.govtandfonline.comaacrjournals.org The unique mechanism involving premature chromosome condensation and RAF1 activation suggests potential for novel therapeutic strategies. tandfonline.comresearchgate.nettandfonline.commdpi.com

While the concept of combination therapy is a significant area of cancer research, and this compound's distinct mechanism makes it an interesting candidate for such studies, specific detailed preclinical data on this compound in combination regimens was not extensively covered in the provided search results. ontosight.aiaacrjournals.orgaacrjournals.orgfrontiersin.org Some general discussions about combination therapies with marine natural products exist, highlighting the potential for synergistic effects, but these did not provide specific experimental details for this compound combinations. nih.govaacrjournals.orgaacrjournals.orgfrontiersin.orgmdpi.com

The identification of RAF1 as a key mediator of this compound's effects could potentially inform future combination strategies, perhaps involving inhibitors of parallel or downstream pathways, although this remains an area for further preclinical investigation. researchgate.netnih.govmdpi.com

Compound Names and PubChem CIDs

Computational and Chemoinformatic Approaches in Lasonolide a Research

Application of Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule, such as Lasonolide A, and a biological target, typically a protein. These methods can predict the preferred binding orientation (docking) and simulate the dynamic behavior and stability of the complex over time (MD simulations). Such studies are crucial for understanding the molecular basis of LSA's activity and identifying potential binding sites and key interactions.

While the provided search results discuss the application of molecular docking and dynamics simulations in the context of other marine natural products and drug discovery efforts researchgate.netnaturalproducts.netresearchgate.netresearchgate.netresearchgate.netacs.org, specific detailed findings on the application of these techniques solely for modeling this compound's interaction with its known or putative targets are not extensively detailed within these results. However, the principles and methodologies described for other compounds are directly applicable to this compound research.

Molecular docking can be used to predict how this compound might bind to proteins implicated in its observed cellular effects, such as RAF1 kinase, which is activated by LSA and involved in premature chromosome condensation (PCC) mdpi.comresearchgate.net. By analyzing the predicted binding poses and associated scoring functions, researchers can gain insights into the likely interaction points and the relative binding affinity.

MD simulations can complement docking studies by providing a more realistic representation of the ligand-protein complex in a dynamic environment. These simulations can assess the stability of the docked complex, refine the binding pose, and explore conformational changes in both LSA and the target protein upon binding. This can help to understand the flexibility of the binding site and the role of solvent molecules and ions in the interaction. Studies on other compounds highlight the use of MD simulations to confirm the stability of binding to a target protein and investigate thermodynamic properties researchgate.netresearchgate.netresearchgate.net.

The application of these techniques to this compound would involve:

Preparing the 3D structures of this compound and the target protein.

Performing molecular docking to identify potential binding poses and affinities.

Setting up and running MD simulations of the most promising docked complexes.

Analyzing the simulation trajectories to assess binding stability, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and conformational changes.

Such studies could provide valuable data on how this compound interacts with its targets at the atomic level, contributing to a deeper understanding of its mechanism of action.

Virtual Screening Methodologies for Identifying this compound-like Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted properties or their ability to bind to a target. In the context of this compound, VS methodologies can be employed to find compounds with similar structural features or predicted biological activity, potentially leading to the discovery of novel compounds with LSA-like properties or scaffolds for further development.

Two primary virtual screening approaches are commonly used: structure-based and ligand-based methods.

Structure-Based Virtual Screening: This approach requires the 3D structure of the biological target protein. It involves docking a library of compounds into the target's binding site and scoring their predicted interactions. Compounds with high predicted binding affinities are selected as potential hits. For this compound, if the structure of its direct target(s) becomes available, structure-based VS could be used to identify compounds that are predicted to bind to the same site. The search results mention structure-based pharmacophore models being used in virtual screening to identify novel ligands google.com.

Ligand-Based Virtual Screening: This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of the active molecule(s) (in this case, this compound) to identify compounds with similar properties. Methods include:

Shape-based screening: Identifying compounds with similar 3D shapes to this compound.

Pharmacophore modeling: Creating a 3D model representing the essential features of this compound required for its biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This pharmacophore model is then used to search databases for compounds possessing these features. The search results indicate the use of pharmacophore-based virtual screening google.com.

Similarity searching: Identifying compounds that are structurally similar to this compound using various molecular descriptors and similarity metrics.

Virtual screening can lead to the identification of "scaffold hopping," where structurally novel compounds with similar biological activity are found google.com. This is particularly valuable for natural products like this compound, which have complex and often challenging structures for synthesis. Identifying simpler, yet active, scaffolds could streamline drug discovery efforts.

The process of virtual screening for this compound-like scaffolds would typically involve:

Selecting and preparing a chemical database for screening.

Choosing an appropriate VS method (structure-based or ligand-based) based on available information about LSA's target and properties.

Executing the virtual screen.

Analyzing the results, prioritizing hits based on scoring functions, predicted interactions, or similarity metrics.

Experimentally validating the activity of the top-ranked compounds.

Virtual screening methodologies, therefore, offer a powerful computational avenue to explore chemical space and identify new molecular entities with potential this compound-like activity, contributing to the development of new therapeutic agents.

Future Research Trajectories and Translational Perspectives

Advancements in Sustainable Supply Chain Methodologies

The potent biological activity of Lasonolide A has spurred significant interest in its therapeutic potential; however, a major impediment to its clinical development is the limited and unsustainable supply from its natural source, the marine sponge Forcepia sp. nih.gov This scarcity has necessitated the exploration of alternative and sustainable methods for its large-scale production. Current research is focused on three primary avenues: total chemical synthesis, aquaculture of the source organism, and biotechnological production through metabolic engineering.

Aquaculture: Efforts have been made to cultivate the Forcepia sponge to create a renewable source of this compound. This involves "sponge farming," where sponge explants are grown in controlled marine environments. While this approach is more environmentally friendly than harvesting from wild populations, it is often hampered by slow growth rates and variability in the production of the desired compound.

Biotechnological Production: A significant breakthrough in establishing a sustainable supply of this compound has been the identification of its biosynthetic gene cluster (BGC). nih.gov Research has revealed that this compound is likely produced by a symbiotic bacterium, "Candidatus Thermopylae lasonolidus," a member of the phylum Verrucomicrobia, which resides within the sponge. nih.gov The identification of the trans-acyltransferase (AT) polyketide synthase (PKS) pathway responsible for this compound biosynthesis opens the door for heterologous expression. nih.gov This involves transferring the this compound BGC into a host microorganism, such as E. coli or a yeast strain, that can be easily and rapidly grown in industrial fermenters. This method holds the promise of a consistent, scalable, and cost-effective supply of this compound, independent of the natural marine ecosystem.

| Methodology | Advantages | Disadvantages | Key Research Findings |

| Total Chemical Synthesis | Control over purity and stereochemistry; potential for analog synthesis. nih.gov | Complex, multi-step processes with low overall yields; high cost. nih.gov | Successful completion of enantioselective total synthesis has been reported. nih.govnih.gov |

| Aquaculture | Environmentally sustainable compared to wild harvesting; renewable source. | Slow growth rates; variable compound yield; susceptibility to disease. | Experimental aquaculture farms for deep-water sponges are being explored. |

| Biotechnological Production | Highly scalable; potential for high yields and lower costs; sustainable. nih.gov | Complexities in heterologous expression of large gene clusters; optimization of fermentation conditions required. | The this compound biosynthetic gene cluster has been identified in a symbiotic bacterium. nih.gov |

Further Elucidation of Undefined Cellular Targets and Regulatory Pathways

Despite its potent cytotoxic effects, the precise molecular target of this compound remains to be definitively identified. nih.gov Current research indicates that this compound does not act through a single, well-defined mechanism but rather modulates multiple cellular pathways, leading to a cascade of events that culminate in cell death. A proposed, yet unconfirmed, specific cellular target has been termed "Target of this compound" or "TOL". nih.gov

One of the most striking cellular effects of this compound is the induction of rapid and reversible premature chromosome condensation (PCC) in a manner that is independent of the cell cycle phase. nih.gov This effect is associated with the hyperphosphorylation of histones H1 and H3. nih.gov

This compound is also known to activate several protein kinase signaling cascades. Studies have shown that it can activate Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38, and Akt. researchgate.netnih.gov The activation of these pathways is believed to contribute to the observed effects on cell morphology, including cell rounding, membrane blebbing, and loss of adhesion. researchgate.netnih.gov Furthermore, this compound has been shown to induce hyperphosphorylation and activation of Topoisomerase II, a key enzyme in managing DNA topology during chromosome condensation. nih.gov

| Affected Cellular Process/Pathway | Key Observations | Potential Downstream Effects |

| Chromosome Condensation | Induces rapid and reversible premature chromosome condensation (PCC). nih.gov | Mitotic catastrophe, cell cycle arrest, apoptosis. |

| Protein Kinase C (PKC) Activation | Acts as a strong activator of PKC in pancreatic cancer cells. nih.gov | Alterations in cell adhesion, proliferation, and survival. |

| MAPK Pathway Activation | Rapid phosphorylation of ERK1/2 and p38 kinases. researchgate.netnih.gov | Regulation of gene expression, cell proliferation, and apoptosis. |

| Akt Pathway Activation | Induces phosphorylation of Akt. nih.gov | Promotion of cell survival and proliferation. |

| Topoisomerase II Activation | Causes hyperphosphorylation of Topoisomerase II. nih.gov | Facilitation of chromosome condensation and segregation. |

Development of this compound-Derived Chemical Probes and Tools for Biological Research

To definitively identify the cellular target(s) of this compound and to further dissect its complex mechanism of action, the development of chemical probes derived from its structure is a critical next step. While the current literature does not provide specific examples of this compound-derived probes that have been synthesized and utilized, established methodologies in chemical biology offer a clear roadmap for their creation. These probes are designed to retain the biological activity of the parent compound while incorporating a reporter tag or a reactive group for target identification and visualization.

Biotinylated Probes: A common strategy involves the synthesis of a this compound analog that is tagged with biotin. nih.gov This biotinylated probe can be incubated with cell lysates or intact cells, where it will bind to its target protein(s). The resulting protein-probe complexes can then be captured using streptavidin-coated beads, effectively isolating the target proteins for identification by mass spectrometry. nih.gov

Photo-affinity Probes: Another powerful technique is photo-affinity labeling. mdpi.com This involves creating a this compound derivative that contains a photoreactive group, such as a diazirine or benzophenone. mdpi.com This probe binds to its target in a reversible manner. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that covalently crosslinks the probe to its binding partner. mdpi.com This permanent linkage allows for the stringent purification and subsequent identification of the target protein.

Fluorescent Probes: The synthesis of fluorescently labeled this compound analogs would enable researchers to visualize the subcellular localization of the compound and its target(s) using advanced microscopy techniques. These probes can provide valuable insights into where this compound accumulates within the cell and where it exerts its effects.

The development of these chemical tools will be instrumental in moving the field forward, providing a more precise understanding of how this compound functions at the molecular level.

Exploration of Additional Biological Activities Beyond Cytotoxicity

While the primary focus of this compound research has been on its potent cytotoxic and anti-cancer properties, emerging evidence suggests that it may possess other valuable biological activities. A comprehensive understanding of these additional activities could broaden its therapeutic potential.

Anti-inflammatory and Immunomodulatory Effects: There are indications that this compound may have anti-inflammatory and immunomodulatory properties. The modulation of kinase signaling pathways, such as the MAPK and Akt pathways, by this compound is a hallmark of many known anti-inflammatory agents. researchgate.netnih.gov By interfering with these pathways, this compound could potentially suppress the production of pro-inflammatory cytokines and other mediators of inflammation. mdpi.comnih.govnih.govresearchgate.net Further investigation into its effects on immune cell function and cytokine profiles is warranted to explore its potential in treating inflammatory and autoimmune disorders. mdpi.comnih.gov

Antiviral Activity: Many natural products, including marine macrolides, have demonstrated significant antiviral activity. mdpi.commdpi.com The mechanisms by which these compounds inhibit viral replication are diverse and can include targeting viral enzymes or host cell factors essential for the viral life cycle. nih.govnih.govresearchgate.net Given its unique mechanism of action and its ability to interfere with fundamental cellular processes, it is plausible that this compound could exhibit activity against certain viruses. Screening this compound against a panel of clinically relevant viruses could uncover novel antiviral applications.

Anti-neuroinflammatory Activity: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. nih.govnih.govresearchgate.netmdpi.com Compounds that can modulate inflammatory responses within the central nervous system are of great therapeutic interest. Given the potential anti-inflammatory properties of this compound, exploring its effects in models of neuroinflammation could reveal a novel therapeutic avenue for conditions such as Alzheimer's and Parkinson's disease.

Overcoming Current Research Challenges and Future Translational Outlook

The translation of this compound from a promising laboratory discovery to a clinically effective therapeutic agent is contingent upon overcoming several significant research challenges. The primary hurdle has been the "supply problem," stemming from the scarcity of the natural source and the complexities of total synthesis. nih.gov However, as outlined in section 9.1, the advent of biotechnological production methods offers a viable path to a sustainable and scalable supply.

A second major challenge is the incomplete understanding of its mechanism of action. While its effects on chromosome condensation and kinase signaling are documented, the definitive molecular target remains elusive. nih.govnih.gov A clear understanding of the target is crucial for predicting potential on-target and off-target effects, identifying patient populations most likely to respond, and designing rational combination therapies. The development of chemical probes, as discussed in section 9.3, will be essential in addressing this knowledge gap.

The future translational outlook for this compound is promising, provided these challenges can be met. Its potent cytotoxicity against a broad range of cancer cell lines, including those known to be resistant to standard therapies, makes it an attractive candidate for further development. nih.gov The elucidation of its unique mechanism of action could reveal novel therapeutic targets and strategies for cancer treatment. Furthermore, the exploration of its potential anti-inflammatory, immunomodulatory, and antiviral activities could significantly expand its clinical utility. The continued investment in sustainable production methods and detailed mechanistic studies will be the key to unlocking the full therapeutic potential of this remarkable marine natural product.

Q & A

Q. What are the key structural features and biological activities of lasonolide A?

this compound is a 20-membered polyene macrolide isolated from the sponge Forcepia sp. Its structure includes two tetrahydropyran rings, a conjugated diene system, and multiple stereocenters (C28 and C30 being critical for bioactivity) . It exhibits potent antitumor activity against diverse cancer cell lines (e.g., HCT116, MCF7, DU145) at nM concentrations, with unique mechanisms such as disrupting histone phosphorylation, DNA replication via topoisomerase II inhibition, and MPM2 hyperactivation .

Q. What are the primary challenges in synthesizing this compound?

Key challenges include:

- Stereochemical control : Establishing 10 stereocenters with high enantioselectivity, particularly at C28 and C30, which influence bioactivity .

- Macrolactonization : Efficient cyclization of the seco acid precursor without epimerization or decomposition. Yamaguchi conditions yielded 40–62% macrocycle formation in optimized cases .

- Chemoselective coupling : Avoiding undesired byproducts during Ru-catalyzed alkene-alkyne coupling. Linear vs. branched isomer ratios (3:1) depend on substrate design and solvent effects .

Q. How is the bioactivity of this compound validated in vitro?

- Cell line screening : IC50 values are determined via NCI 60-cell panel assays. Synthetic this compound showed nM activity against HCT116, DU145, and MCF7, consistent with natural product data .

- Mechanistic studies : Western blotting and flow cytometry assess histone modification, cell cycle arrest (G0 phase), and apoptosis markers .

Advanced Research Questions

Q. How can stereoselectivity in tetrahydropyran ring synthesis be optimized?

- Dynamic kinetic resolution : Engineered ketoreductases (e.g., KRED-101) achieve >99% ee in α,β-ketoester reductions .

- Thermodynamic control : Cyclization of α,β-unsaturated aldehydes under reversible conditions favors 2,6-cis-tetrahydropyran formation (4:1 selectivity) .

- Protecting group strategies : TBS or TIPS groups at C9 improve selectivity during Hiyama cross-coupling .

Q. What methodologies resolve contradictions in reported stereochemical assignments?

- Comparative NMR analysis : Synthetic intermediates (e.g., diol 96) are matched to natural product data to confirm configurations .

- Optical rotation correlation : Synthetic (−)-lasonolide A ([α]²³D = −24) corrected earlier misassignments from isolation studies .

- X-ray crystallography : Absolute stereochemistry is confirmed via derivatives (e.g., TBS-protected macrolactones) .

Q. How do structural modifications impact bioactivity?

- Analog synthesis : Branching at C28 (analog A43) reduces potency in most cell lines but retains nM activity in HCT116, suggesting target-specific interactions .

- Macrolactone isomerization : Cyclization site (C28 vs. C30 hydroxyl) affects cytotoxicity. The natural C28 macrolactone is 10× more active than C30 isomers .

Q. What strategies improve the efficiency of this compound synthesis?

- Ru-catalyzed coupling : Enables convergent assembly of fragments with full stereochemical fidelity. Yields 43% with linear:branched = 3:1 .

- Step economy : Trost’s route achieves 16 linear steps (34 total) via atom-economical transformations (e.g., alkene-alkyne coupling) .

- Enzymatic catalysis : KRED-101 reduces step count and waste in tetrahydropyran synthesis .

Q. How is this compound biosynthesis studied in its natural host?

- Genome-resolved metagenomics : Identified a trans-AT PKS gene cluster (las) in the symbiotic bacterium Candidatus Thermopylae lasonolidus .

- GC content analysis : The las cluster’s divergent GC profile (vs. host genome) suggests horizontal gene transfer .

- Heterologous expression : Current efforts focus on expressing las genes in E. coli for sustainable production .

Methodological Considerations

Q. How should researchers design analogs for structure-activity relationship (SAR) studies?

- Late-stage diversification : Install variants at C28/C30 via Wittig olefination or cross-metathesis .

- Bioisosteric replacement : Replace labile enol ethers with stable motifs (e.g., fluorinated analogs) while retaining cytotoxicity .

- High-throughput screening : Prioritize analogs using NCI’s 60-cell panel to identify cell line-specific sensitivities .

Q. What analytical techniques validate synthetic this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.